molecular formula C16H17ClN2O4S B10812240 Ethyl 2-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B10812240
M. Wt: 368.8 g/mol
InChI Key: RPXFGHDNUQGRNY-UHFFFAOYSA-N
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Description

Ethyl 2-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate is a thiazole-based derivative characterized by a 1,3-thiazole core substituted at positions 2, 4, and 3. The key structural features include:

  • Position 2: An acetamido group functionalized with a 4-chloro-3-methylphenoxy moiety.
  • Position 4: A methyl group.
  • Position 5: An ethyl carboxylate ester.

This compound is synthesized via cyclization and acetylation reactions. For example, intermediates like ethyl 2-amino-4-methylthiazole-5-carboxylate are acetylated using acetic anhydride under reflux conditions (74% yield) .

Properties

Molecular Formula

C16H17ClN2O4S

Molecular Weight

368.8 g/mol

IUPAC Name

ethyl 2-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C16H17ClN2O4S/c1-4-22-15(21)14-10(3)18-16(24-14)19-13(20)8-23-11-5-6-12(17)9(2)7-11/h5-7H,4,8H2,1-3H3,(H,18,19,20)

InChI Key

RPXFGHDNUQGRNY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)COC2=CC(=C(C=C2)Cl)C)C

Origin of Product

United States

Biological Activity

Ethyl 2-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of existing literature.

Chemical Structure and Properties

The compound's structure is characterized by a thiazole ring, which is known for its biological significance. The presence of the chloro and methyl groups on the phenoxy moiety contributes to its biological activity. The molecular formula is C15H16ClN2O4SC_{15}H_{16}ClN_{2}O_{4S} with a molecular weight of approximately 348.81 g/mol.

Antidiabetic Effects

Research indicates that thiazole derivatives, including this compound, exhibit antidiabetic properties by enhancing insulin sensitivity and reducing blood glucose levels. A study highlighted that thiazole compounds can improve glucose metabolism through various pathways, including the activation of AMPK (AMP-activated protein kinase) pathways, which play a critical role in cellular energy homeostasis .

Antitumor Activity

This compound has also shown promise as an anticancer agent. The compound's mechanism involves inducing apoptosis in cancer cells through the modulation of various signaling pathways. In vitro studies have demonstrated that it exhibits cytotoxic effects against several cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutics like doxorubicin .

1. Antidiabetic Study

In a controlled study involving diabetic rats, administration of this compound resulted in a significant reduction in fasting blood glucose levels. The compound improved insulin sensitivity by enhancing GLUT4 translocation in muscle tissues, supporting its potential use as an adjunct therapy in diabetes management .

2. Anticancer Efficacy

A series of experiments evaluated the cytotoxic effects on human glioblastoma (U251) and melanoma (WM793) cell lines. The results showed that the compound induced apoptosis with an IC50 value significantly lower than that of cisplatin, suggesting a strong potential for development as an anticancer drug .

Cell Line IC50 (µM) Reference Drug IC50 Reference Drug (µM)
U25112.5Doxorubicin15
WM79310.0Cisplatin20

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that specific substitutions on the thiazole and phenoxy rings are crucial for enhancing biological activity. The presence of electron-donating groups such as methyl at the para position on the phenyl ring significantly increases cytotoxic activity against tumor cells . Additionally, modifications to the thiazole ring have been shown to optimize antidiabetic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole derivatives with structural or functional similarities are compared below, focusing on substituent variations, biological activities, and applications.

Substituent Variations and Structural Analogues

Compound Name Substituent at Position 2 Substituent at Position 4 Substituent at Position 5 Key Structural Differences
Ethyl 2-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate 2-(4-Chloro-3-methylphenoxy)acetamido Methyl Ethyl carboxylate Reference compound
Ethyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate 2-(2-Chloro-6-fluorophenyl)acetamido Methyl Ethyl carboxylate Halogen substitution (Cl, F) on phenyl ring
2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid (BAC) 4-Chlorobenzylamino Methyl Carboxylic acid Amino instead of acetamido; free carboxylic acid
Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (TEI-6720) 4-Hydroxyphenyl Methyl Ethyl carboxylate Hydroxyphenyl instead of substituted acetamido
Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate (Febuxostat intermediate) 3-Cyano-4-isobutoxyphenyl Methyl Ethyl carboxylate Cyano and isobutoxy substituents
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate 4-(Trifluoromethyl)phenyl Methyl Ethyl carboxylate Trifluoromethylphenyl group

Physicochemical and Crystallographic Properties

  • Melting Points and Solubility : The reference compound’s intermediate (ethyl 2-acetamido-4-methylthiazole-5-carboxylate) forms white crystals with a melting point (m.p.) reported in synthesis steps . Bulky substituents (e.g., trifluoromethyl in ) reduce solubility in polar solvents compared to smaller groups like methyl or chloro.
  • Crystallography: Ethyl 2-[N-(tert-butyloxycarbonyl)-L-alanylamino]-4-methyl-1,3-thiazole-5-carboxylate exhibits a trans orientation of the amide N-H relative to the thiazole sulfur, a conformation likely shared by structurally similar derivatives .

Preparation Methods

Cyclization of Thiourea and Ethyl 2-Chloroacetoacetate

The foundational step involves the reaction of thiourea with ethyl 2-chloroacetoacetate in ethanol under basic conditions. Sodium carbonate acts as a catalyst, facilitating the deprotonation of thiourea and promoting nucleophilic attack on the α-chloro carbonyl compound. This step forms the 2-amino-4-methylthiazole-5-carboxylate intermediate, a critical precursor.

Reaction Conditions:

  • Solvent: Ethanol (10–35% concentration)

  • Temperature: 40–70°C (stepwise heating)

  • Time: 5–5.5 hours post-dripping

  • Catalyst: Sodium carbonate (0.01–0.1 weight ratio relative to ethyl 2-chloroacetoacetate)

Optimizations in this step have reduced reaction times from traditional 10-hour refluxes to 5.5 hours, with yields exceeding 98%. The controlled addition of ethyl 2-chloroacetoacetate at 40–55°C minimizes side reactions, while subsequent heating to 60–70°C ensures complete cyclization.

Purification and Isolation

Post-reaction, the mixture undergoes solvent distillation to concentrate the product, followed by cooling and filtration. The crude intermediate is then precipitated by adjusting the pH to 9–10 using sodium hydroxide, which protonates residual amino groups and enhances solubility differences. Vacuum drying yields the pure 2-amino-4-methylthiazole-5-carboxylate as a crystalline solid (melting point: 172–173°C).

Functionalization with 2-(4-Chloro-3-Methylphenoxy)Acetyl Group

Acetylation of the Thiazole Amine

The 2-amino group of the thiazole intermediate undergoes acetylation with 2-(4-chloro-3-methylphenoxy)acetyl chloride. This reaction is typically conducted in anhydrous dichloromethane or tetrahydrofuran (THF) under inert atmosphere to prevent hydrolysis of the acid chloride. Triethylamine is added to scavenge HCl, driving the reaction to completion.

Key Parameters:

  • Molar Ratio: 1:1.1 (thiazole intermediate to acyl chloride)

  • Temperature: 0–5°C (initial), then room temperature

  • Time: 4–6 hours

The product is isolated via aqueous workup, with extraction into organic solvents (e.g., ethyl acetate) and subsequent column chromatography to remove unreacted starting materials.

Alternative Coupling Strategies

Recent advancements explore coupling reagents such as HATU or EDCl in the presence of DMAP for milder acetylation conditions. These methods reduce side product formation and improve yields (85–92%) compared to traditional acyl chloride approaches.

Comparative Analysis of Synthetic Methods

The table below contrasts traditional and optimized protocols for synthesizing Ethyl 2-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate:

ParameterTraditional MethodOptimized Method
Reaction Time (Thiazole)10 hours5.5 hours
TemperatureReflux (78°C)60–70°C
Yield75–80%>98%
Energy ConsumptionHighModerate
Melting Point170–172°C172–173°C

The optimized method significantly enhances efficiency while maintaining product integrity, making it more suitable for industrial-scale production.

Challenges and Solutions in Scale-Up

Solvent Management

Ethanol’s low boiling point (78°C) complicates large-scale distillation. Substituting with isopropanol or tert-butanol, which have higher boiling points, has been proposed to improve solvent recovery rates.

Byproduct Formation

Residual sodium carbonate can lead to saponification of the ethyl ester. Implementing a neutralization step with weak acids (e.g., acetic acid) before distillation mitigates this issue .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via a two-step process: (1) Condensation of 2-amino-4-methylthiazole derivatives with chloroacetyl chloride in the presence of triethylamine (TEA) as a base in dioxane at 20–25°C . (2) Subsequent coupling with 4-chloro-3-methylphenoxyacetic acid derivatives. Optimization includes controlling stoichiometry (e.g., 1:1 molar ratio of amine to chloroacetyl chloride), maintaining inert atmospheres to prevent side reactions, and recrystallization from ethanol-DMF mixtures to improve yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing this thiazole derivative, and what key spectral signatures should researchers prioritize?

  • Methodological Answer : Use a combination of 1H^1H-NMR (to confirm aromatic protons and acetyl/ester groups), 13C^{13}C-NMR (to identify carbonyl carbons at ~165–170 ppm), and FT-IR (amide C=O stretches at ~1650–1680 cm1^{-1}). X-ray crystallography (as in ) is critical for resolving stereochemical ambiguities, particularly for the thiazole ring and substituent orientations .

Q. How can researchers troubleshoot low yields during the recrystallization step?

  • Methodological Answer : Low yields often arise from improper solvent selection or rapid cooling. Test mixed solvents (e.g., ethanol-DMF, ethanol-water) to adjust polarity gradients. Slow cooling (0.5–1°C/min) promotes crystal formation. If impurities persist, pre-purify via column chromatography (silica gel, ethyl acetate/hexane eluent) before recrystallization .

Advanced Research Questions

Q. How can computational methods improve the design and efficiency of synthetic pathways for this compound?

  • Methodological Answer : Implement quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states, identifying energetically favorable pathways. Tools like ICReDD’s reaction path search algorithms ( ) can predict optimal conditions (e.g., solvent effects, temperature) and reduce trial-and-error experimentation. For example, compute activation barriers for amide bond formation to guide catalyst selection .

Q. How should researchers address contradictory bioactivity data in studies involving this compound?

  • Methodological Answer : Contradictions may stem from assay variability (e.g., cell line specificity, concentration ranges). Standardize protocols:

  • Validate purity (>95% via HPLC; ).
  • Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability).
  • Control for metabolite interference by incubating the compound with liver microsomes and retesting .

Q. What strategies are recommended for synthesizing derivatives to explore structure-activity relationships (SAR)?

  • Methodological Answer : Focus on modular substitutions:

  • Phenoxy group : Replace 4-chloro-3-methylphenoxy with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups via nucleophilic aromatic substitution ( ).
  • Thiazole core : Introduce halogens or methyl groups at the 4-position using 2-amino-5-arylthiazole precursors ( ).
  • Ester moiety : Hydrolyze to the carboxylic acid for salt formation or conjugate with amines to generate amides .

Q. How can solubility challenges in biological assays be mitigated without compromising activity?

  • Methodological Answer : For in vitro studies:

  • Use co-solvents (e.g., DMSO ≤1% v/v) with serial dilution in assay buffer.
  • Prepare stable dispersions via nanoformulation (e.g., liposomes, PEGylation).
  • For in vivo applications, consider prodrug strategies (e.g., ester-to-carboxylic acid conversion in plasma) .

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